

Application Note & Protocol: Validated U-HPLC Method for 4-Acetoxy Alprazolam

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Compound of Interest

Compound Name: 4-Acetoxy Alprazolam

Cat. No.: B1610402

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Introduction

4-Acetoxy alprazolam is a derivative of 4-hydroxy alprazolam, a major metabolite of the widely prescribed anxiolytic drug, alprazolam.[1] Alprazolam belongs to the triazolobenzodiazepine class of compounds.[2] Accurate and precise quantification of alprazolam and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. Ultra-High-Performance Liquid Chromatography (U-HPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.[3] This document details a validated U-HPLC method for the quantitative determination of **4-acetoxy alprazolam**, developed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Physicochemical Properties of 4-Acetoxy Alprazolam

Property	Value
CAS Number	30896-67-4
Molecular Formula	C19H15ClN4O2
Molecular Weight	366.8 g/mol [2][7]
Melting Point	213-214°C[7][8]
Solubility	Soluble in Chloroform, Methanol[7][8]
Appearance	White to Off-White Solid[7]

U-HPLC Method Parameters

Parameter	Specification
Instrument	U-HPLC system with a photodiode array (PDA) or UV detector
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Elution	See Table Below
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	2 µL
Detection Wavelength	230 nm

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
5.0	10	90
6.0	10	90
6.1	95	5
8.0	95	5

Experimental Protocols

1. Standard and Sample Preparation

- **Standard Stock Solution (1 mg/mL):** Accurately weigh and dissolve 10 mg of **4-acetoxy alprazolam** reference standard in 10 mL of methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
- **Sample Preparation:** The sample preparation will depend on the matrix. For drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For biological matrices, a protein precipitation or solid-phase extraction would be necessary.^[9]

2. Method Validation Protocol

The developed method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.^{[5][6]}

- **System Suitability:**
 - Inject the standard solution (e.g., 10 µg/mL) six times.

- The %RSD for the peak area and retention time should be less than 2.0%.
- The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.
- Specificity:
 - Inject the blank (diluent), placebo (if applicable), and a solution containing **4-acetoxy alprazolam**.
 - The blank and placebo should not show any interfering peaks at the retention time of **4-acetoxy alprazolam**.
- Linearity:
 - Inject the calibration standards at a minimum of five concentration levels (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
 - Plot a graph of peak area versus concentration.
 - The correlation coefficient (r^2) should be greater than 0.999.
- Accuracy (Recovery):
 - Perform recovery studies by spiking a known amount of **4-acetoxy alprazolam** into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
 - Prepare and analyze three replicates for each level.
 - The mean recovery should be within 98.0% to 102.0%.
- Precision:
 - Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The %RSD should be less than 2.0%.

- Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD between the two days' results should be less than 2.0%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ):
 - These can be determined based on the signal-to-noise ratio (S/N).
 - LOD is typically determined at an S/N ratio of 3:1.
 - LOQ is typically determined at an S/N ratio of 10:1.
 - Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
- Robustness:
 - Intentionally vary the method parameters to assess its reliability.
 - Variations can include:
 - Flow rate (± 0.04 mL/min)
 - Column temperature ($\pm 2^{\circ}\text{C}$)
 - Mobile phase composition ($\pm 2\%$ organic)
 - The system suitability parameters should still be met under these varied conditions.

Data Presentation

System Suitability Results:

Parameter	Acceptance Criteria	Result
%RSD of Peak Area	$\leq 2.0\%$	
%RSD of Retention Time	$\leq 2.0\%$	
Theoretical Plates	> 2000	
Tailing Factor	≤ 2.0	

Linearity Data:

Concentration ($\mu\text{g/mL}$)	Peak Area (n=3)
1	
5	
10	
25	
50	
100	
Correlation Coefficient (r^2)	> 0.999

Accuracy (Recovery) Data:

Spiked Level	Amount Spiked ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
80%			
100%			
120%			
Mean Recovery			

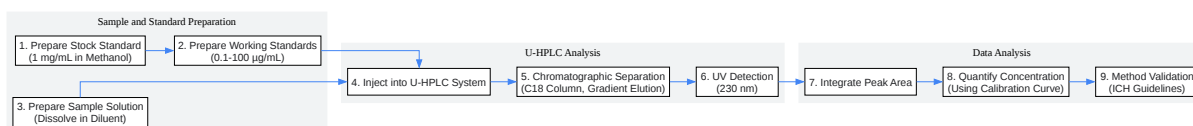
Precision Data:

Precision Type	%RSD (n=6)
Repeatability (Intra-day)	
Intermediate Precision (Inter-day)	

LOD and LOQ:

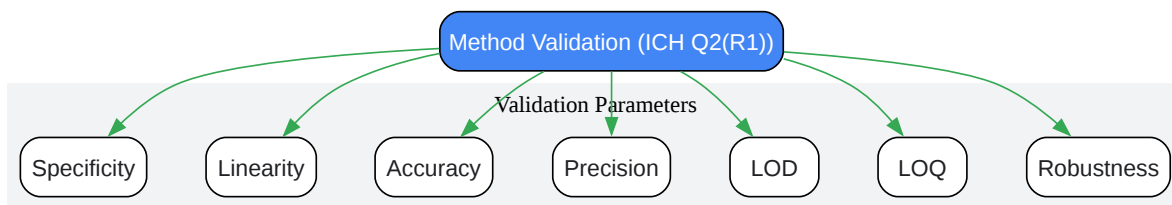
Parameter	Result (µg/mL)
LOD	
LOQ	

Diagrams



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Caption: Experimental workflow for U-HPLC analysis of **4-acetoxy alprazolam**.



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Caption: Key parameters for U-HPLC method validation.

Conclusion

This application note provides a comprehensive and detailed protocol for the development and validation of a U-HPLC method for the quantitative analysis of **4-acetoxy alprazolam**. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. The provided experimental details and validation parameters serve as a guide for researchers, scientists, and drug development professionals in implementing this method.

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